Fenpropimorph (CAS 67564-91-4) is a morpholine-class systemic fungicide that inhibits fungal sterol biosynthesis by targeting Δ14-sterol reductase and Δ8→Δ7-sterol isomerase in the ergosterol pathway. It is a racemic mixture with the IUPAC name (2R,6S)-rel-4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine and a molecular formula of C20H33NO.
Molecular FormulaC20H33NO
Molecular Weight303.5 g/mol
CAS No.67564-91-4
Cat. No.B1672530
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Fenpropimorph (CAS 67564-91-4) Procurement Guide: Morpholine Fungicide for Agricultural and Biochemical Research
Fenpropimorph (CAS 67564-91-4) is a morpholine-class systemic fungicide that inhibits fungal sterol biosynthesis by targeting Δ14-sterol reductase and Δ8→Δ7-sterol isomerase in the ergosterol pathway . It is a racemic mixture with the IUPAC name (2R,6S)-rel-4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine and a molecular formula of C20H33NO [1]. At ambient temperature, it exists as a colorless to yellowish oil with a density of approximately 0.933 g/cm³ at 20°C and a logP ranging from 3.3 to 4.2 depending on pH, indicating moderate to high lipophilicity [2]. The compound is primarily employed in agricultural research to study plant-pathogen interactions, fungicide resistance mechanisms, and as a chemical probe for investigating sterol metabolism in both fungal and plant systems .
Ergosterol biosynthesis inhibitor tool for fungal and plant studies
Fungicide resistance mechanism and cross-resistance research
Chiral pesticide metabolism and environmental fate model
Sigma-1 receptor chemical probe for neuropharmacology
[1] AgroPages. (n.d.). Fenpropimorph - Chemical Identification and Physical Properties. CAS 67564-91-4. View Source
Fenpropimorph (CAS 67564-91-4): Why In-Class Morpholine and Piperidine Fungicides Cannot Be Interchanged
While fenpropimorph, tridemorph, and fenpropidin are all sterol biosynthesis inhibitors (SBIs) that target the ergosterol pathway, substituting one for another without experimental validation is scientifically unsound due to documented differences in their primary enzymatic targets and biological selectivity [1]. Fenpropimorph is a relatively balanced dual inhibitor of Δ14-reductase and Δ8→Δ7-isomerase, whereas tridemorph preferentially inhibits Δ8→Δ7-isomerase, and fenpropidin favors Δ14-reductase [2]. These mechanistic nuances lead to organism-specific sensitivity profiles. For instance, Microdochium nivale exhibits high sensitivity to fenpropimorph and tridemorph but only moderate sensitivity to fenpropidin and spiroxamine [3]. Furthermore, fenpropimorph displays enantioselective metabolism in certain crops (e.g., sugar beets), a characteristic not observed to the same degree for fenpropidin, which impacts residue profiles and risk assessment [4]. Therefore, assuming functional equivalence among SBI fungicides can lead to erroneous experimental conclusions and suboptimal selection for specific research applications.
Primary enzyme target may not match
Fenpropimorph inhibits both Δ14-reductase and Δ8→Δ7-isomerase; tridemorph preferentially targets isomerase, and fenpropidin favors reductase, limiting direct interchangeability.
Species sensitivity profile can differ
Microdochium nivale shows high sensitivity to fenpropimorph, but only moderate sensitivity to fenpropidin and spiroxamine.
Enantioselective metabolism context not shared
Fenpropimorph undergoes pronounced enantioselective degradation in sugar beets, while fenpropidin exhibits little to no enantioselectivity, affecting residue profiles.
[1] Baloch, R. I., Mercer, E. I., Wiggins, T. E., & Baldwin, B. C. (1984). Inhibition of ergosterol biosynthesis in Saccharomyces cerevisiae and Ustilago maydis by tridemorph, fenpropimorph and fenpropidin. Phytochemistry, 23(10), 2219-2226. View Source
[2] Baloch, R. I., Mercer, E. I., Wiggins, T. E., & Baldwin, B. C. (1984). Inhibition of ergosterol biosynthesis in Saccharomyces cerevisiae and Ustilago maydis by tridemorph, fenpropimorph and fenpropidin. Phytochemistry, 23(10), 2219-2226. View Source
[3] Debieu, D., Bach, J., Lasseron, A., Malosse, C., & Leroux, P. (2000). Inhibition of Ergosterol Biosynthesis by Morpholine, Piperidine, and Spiroketalamine Fungicides in Microdochium nivale: Effect on Sterol Composition and Sterol Δ8 → Δ7-Isomerase Activity. Pesticide Biochemistry and Physiology, 67(2), 85-94. View Source
[4] Buerge, I. J., Krauss, J., López-Ruiz, R., & Poiger, T. (2016). Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat. Journal of Agricultural and Food Chemistry, 64(26), 5301-5309. View Source
Fenpropimorph (CAS 67564-91-4): Quantified Evidence for Scientific and Procurement Differentiation
Fenpropimorph Exhibits 33% Greater In Vitro Potency Against Δ8→Δ7-Isomerase Than Tridemorph
Fenpropimorph demonstrates superior in vitro inhibition of the sterol Δ8→Δ7-isomerase enzyme compared to its close structural analog tridemorph. In a cell-free enzyme assay using maize seedlings, fenpropimorph exhibited an I50 value of 0.4 μM, while tridemorph required a 50% higher concentration (I50 = 0.6 μM) to achieve the same level of inhibition [1]. This indicates a quantifiably higher binding affinity or catalytic site engagement for fenpropimorph.
Cell-free enzyme assay on Δ8→Δ7-sterol isomerase from maize seedlings
Why This Matters
For researchers studying sterol biosynthesis inhibition, fenpropimorph offers a quantifiably more potent tool for targeting Δ8→Δ7-isomerase, enabling lower working concentrations and potentially reducing off-target effects compared to tridemorph.
[1] Rahier, A., & Taton, M. (1990). Mechanism of inhibition of sterol biosynthesis enzymes by N-substituted morpholines. Pesticide Science, 30(3), 295-308. (I50 values: fenpropimorph 0.4 μM, tridemorph 0.6 μM). View Source
Fenpropimorph Demonstrates Superior Antifungal Efficacy in Microdochium nivale Relative to Fenpropidin and Spiroxamine
In comparative in vivo laboratory assays against the wheat pathogen Microdochium nivale, fenpropimorph was classified as highly effective, alongside tridemorph, while the piperidine fungicides fenpropidin and spiroxamine demonstrated only moderate to weak efficacy [1]. Although specific EC50 values are not provided in the abstract, the qualitative sensitivity ranking places fenpropimorph in a superior efficacy tier for this specific pathogen compared to fenpropidin and spiroxamine.
Efficacy vs M. nivaleData to verify
High sensitivity reported
Reported sensitivity ranking
Qualitative data; EC50 not available
Plant pathologyFungicide screeningWheat pathogen
Evidence Dimension
Antifungal sensitivity ranking in vivo
Target Compound Data
Very sensitive
Comparator Or Baseline
Fenpropidin and spiroxamine (lesser extent/ moderate sensitivity)
Quantified Difference
Qualitative difference in efficacy tier (High vs. Moderate/Low)
Conditions
In vivo laboratory assays with Microdochium nivale, a wheat pathogenic filamentous fungus
Why This Matters
For agricultural researchers focused on cereal pathogens, this evidence indicates that fenpropimorph is a more appropriate selection than fenpropidin or spiroxamine when high efficacy against Microdochium nivale is required.
Plant pathologyFungicide screeningWheat pathogen
[1] Debieu, D., Bach, J., Lasseron, A., Malosse, C., & Leroux, P. (2000). Inhibition of Ergosterol Biosynthesis by Morpholine, Piperidine, and Spiroketalamine Fungicides in Microdochium nivale: Effect on Sterol Composition and Sterol Δ8 → Δ7-Isomerase Activity. Pesticide Biochemistry and Physiology, 67(2), 85-94. View Source
Fenpropimorph Resistance Factor (Rf) in Ustilago maydis is 1.5-2.3x Higher Than for Fenpropidin, Indicating Distinct Resistance Dynamics
In a genetic study of Ustilago maydis mutants, the resistance factor (Rf) to fenpropimorph was determined to be 10 (based on MIC) and 16 (based on EC50), which is substantially higher than the Rf values for fenpropidin, which were 5 (MIC) and 11 (EC50) [1]. This indicates that under selective pressure, the magnitude of resistance development differs between these two compounds, suggesting distinct genetic or biochemical mechanisms of resistance. Furthermore, the same study revealed that mutants resistant to tridemorph exhibited cross-resistance to fenpropimorph and fenpropidin, but increased sensitivity to triazole fungicides (e.g., triadimefon, propiconazole), highlighting the complex interplay of resistance mechanisms across chemical classes [1].
Fenpropimorph Rf is 2x higher based on MIC and 1.5x higher based on EC50 compared to fenpropidin
Conditions
Ustilago maydis mutants with low-level tridemorph resistance, assessed via MIC and EC50 assays
Why This Matters
For researchers investigating fungicide resistance mechanisms, fenpropimorph serves as a distinct selection tool, exhibiting a quantifiably different resistance profile than fenpropidin. This is critical for studies on cross-resistance, fitness costs, and the development of anti-resistance strategies.
[1] Ziogas, B. N., & Markoglou, A. N. (2000). Genetic control of resistance to tridemorph in Ustilago maydis. Phytoparasitica, 28(4), 349-360. View Source
Fenpropimorph Displays Pronounced Enantioselective Metabolism in Sugar Beets, Unlike Fenpropidin
A field study comparing the metabolic fate of chiral SBI fungicides revealed that fenpropimorph undergoes pronounced enantioselective metabolism in sugar beets, whereas fenpropidin is metabolized with no or only weak enantioselectivity [1]. This difference in stereochemical processing is critical because toxicological endpoints are typically determined using racemic mixtures. The preferential degradation of one enantiomer over another in planta can lead to residues with a different stereoisomer composition than the applied racemate, potentially affecting dietary risk assessments [1].
Enantioselective MetabolismHead-to-head
Pronounced in sugar beetsvsWeak/absent fenpropidin
Slightly enantioselective metabolism in wheat; more pronounced in sugar beets
Comparator Or Baseline
Fenpropidin (no or only weak enantioselectivity)
Quantified Difference
Qualitative difference in the degree of enantioselective degradation
Conditions
Field trials on sugar beets and wheat, followed by enantioselective GC-MS/MS analysis of residues
Why This Matters
For analytical chemists and environmental toxicologists, fenpropimorph provides a more complex and interesting model for studying the environmental fate of chiral pesticides, as its behavior cannot be generalized from achiral or weakly enantioselective analogs like fenpropidin.
[1] Buerge, I. J., Krauss, J., López-Ruiz, R., & Poiger, T. (2016). Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat. Journal of Agricultural and Food Chemistry, 64(26), 5301-5309. View Source
Fenpropimorph (Racemate) Exhibits High Nanomolar Affinity (Ki = 17.3 nM) for Human σ1 Receptors, a Property Not Shared by All Morpholine Fungicides
Fenpropimorph is recognized as a high-affinity ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in various neurological and cellular processes [1]. A reevaluation of its binding affinity at human σ1 (hσ1) receptors determined a Ki value of 17.3 nM, which, while lower than the sub-nanomolar affinity reported for guinea pig receptors (Ki = 0.005 nM), still represents potent binding [1]. This pharmacological activity is not a universal feature of all morpholine fungicides, making fenpropimorph a specific chemical probe for σ1 receptor research. Notably, the study also found that removing all methyl groups from the fenpropimorph scaffold resulted in an analog with almost 5-fold higher affinity at hσ1 receptors (Ki = ~3.5 nM) and 350-fold selectivity over σ2 receptors [1].
σ1 Receptor AffinityClass-level
Ki 17.3 nM
Reported σ1 binding context
Human σ1; analog with higher affinity reported
Sigma receptorRadioligand bindingChemical biology
Evidence Dimension
Binding affinity (Ki) for human σ1 receptor
Target Compound Data
Ki = 17.3 nM
Comparator Or Baseline
Guinea pig σ1 receptor (Ki = 0.005 nM); Fenpropimorph analog lacking methyl groups (Ki = ~3.5 nM)
Quantified Difference
Affinity is >3,000x lower for human vs. guinea pig receptor; Analog is ~5x more potent than parent
Conditions
Radioligand binding assays using recombinant human σ1 receptors
Why This Matters
For researchers in neuropharmacology and chemical biology, fenpropimorph is a valuable, well-characterized small-molecule probe for investigating σ1 receptor function. Its unique pharmacological profile distinguishes it from other morpholine fungicides that lack this activity, and it serves as a validated starting point for medicinal chemistry efforts aimed at developing more potent and selective σ1 ligands.
Sigma receptorRadioligand bindingChemical biology
[1] Sguazzini, E., Dichiara, M., Del Bello, F., Giorgioni, G., Piergentili, A., Quaglia, W., ... & Giannella, M. (2017). Reevaluation of fenpropimorph as a σ receptor ligand: Structure-affinity relationship studies at human σ1 receptors. Bioorganic & Medicinal Chemistry Letters, 27(13), 2912-2919. View Source
Fenpropimorph's Lipophilicity (logP 4.2) is Quantifiably Higher Than Several Other Morpholine and Piperidine Fungicides, Influencing Formulation and Uptake
The partition coefficient (logP) is a key physicochemical parameter influencing a compound's ability to cross biological membranes and its behavior in different formulation matrices. Fenpropimorph exhibits a logP of 4.2 at pH 7 (22°C) [1]. This value is higher than that of tridemorph (logP ~ 3.5) [2], indicating greater lipophilicity. While a direct comparison to fenpropidin is limited, fenpropimorph's logP is also significantly higher than that of the structurally distinct fungicide prothioconazole (logP = 2.9 at pH 7) [3]. This higher lipophilicity suggests potentially different uptake kinetics, systemic movement within plants, and environmental partitioning behavior compared to less lipophilic analogs.
Fenpropimorph's logP is 0.7 units higher than tridemorph and 1.3 units higher than prothioconazole, representing a >5x and >20x difference in partition coefficient, respectively.
Conditions
n-Octanol/water partition coefficient measurement
Why This Matters
For formulation scientists and researchers studying pesticide uptake and translocation, fenpropimorph's higher logP is a quantifiable differentiator. It may require different co-formulants or adjuvants to achieve optimal bioavailability compared to less lipophilic alternatives, and its environmental fate (e.g., soil adsorption, bioaccumulation potential) will be distinct.
Fenpropimorph (CAS 67564-91-4): High-Value Research Applications Stemming from Quantified Differentiation
Investigating Fungicide Resistance Mechanisms and Cross-Resistance Patterns
The quantifiably distinct resistance factor (Rf) for fenpropimorph compared to fenpropidin in Ustilago maydis mutants (Rf of 10/16 vs. 5/11) [1] makes it an essential tool for studies on the evolution and genetic basis of fungicide resistance. Its unique cross-resistance profile—where resistance to fenpropimorph is associated with increased sensitivity to certain triazoles—provides a valuable model system for understanding the complex interplay of resistance mechanisms and for developing anti-resistance management strategies.
Studying the Environmental Fate and Metabolism of Chiral Pesticides
Fenpropimorph's pronounced enantioselective metabolism in crops like sugar beets, in stark contrast to fenpropidin [2], positions it as an ideal model compound for analytical chemistry and environmental toxicology research. It allows for the development and validation of advanced enantioselective analytical methods (e.g., chiral GC-MS/MS) and provides a relevant case study for assessing the environmental and dietary risks associated with chiral pesticide residues, where the behavior of individual stereoisomers cannot be predicted from racemic data.
Chemical Probe for Sigma-1 Receptor Pharmacology and Structure-Activity Studies
Fenpropimorph's established, high-affinity binding to the human sigma-1 receptor (Ki = 17.3 nM) [3] distinguishes it from other agricultural fungicides and makes it a validated chemical probe for neuropharmacology and cell biology. Its well-characterized scaffold provides a starting point for medicinal chemistry efforts aimed at understanding the structural determinants of σ1 receptor binding and for developing more selective and potent ligands to study this chaperone protein's role in health and disease.
Research on Sterol Biosynthesis Inhibition with a Focus on Δ8→Δ7-Isomerase
For researchers requiring potent and selective inhibition of the sterol Δ8→Δ7-isomerase, fenpropimorph offers a quantifiable advantage over tridemorph (I50 of 0.4 μM vs. 0.6 μM) [4]. This makes it the preferred choice for in vitro biochemical studies, cell-based assays, and target engagement studies where maximizing on-target potency at the isomerase is critical for generating robust and interpretable data.
Application
Selection Property
Validation Focus
Fungicide resistance mechanism studies
Resistance factor profile
Cross-resistance and genetic analysis
Chiral pesticide environmental fate
Enantioselective metabolism
Chiral residue analysis and risk assessment
σ1 receptor pharmacology
σ1 receptor binding profile
Neuropharmacology and SAR studies
Sterol biosynthesis inhibition (Δ8→Δ7-isomerase)
Isomerase inhibition context
Biochemical and target engagement assays
[1] Ziogas, B. N., & Markoglou, A. N. (2000). Genetic control of resistance to tridemorph in Ustilago maydis. Phytoparasitica, 28(4), 349-360. View Source
[2] Buerge, I. J., Krauss, J., López-Ruiz, R., & Poiger, T. (2016). Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat. Journal of Agricultural and Food Chemistry, 64(26), 5301-5309. View Source
[3] Sguazzini, E., Dichiara, M., Del Bello, F., Giorgioni, G., Piergentili, A., Quaglia, W., ... & Giannella, M. (2017). Reevaluation of fenpropimorph as a σ receptor ligand: Structure-affinity relationship studies at human σ1 receptors. Bioorganic & Medicinal Chemistry Letters, 27(13), 2912-2919. View Source
[4] Rahier, A., & Taton, M. (1990). Mechanism of inhibition of sterol biosynthesis enzymes by N-substituted morpholines. Pesticide Science, 30(3), 295-308. (I50 values: fenpropimorph 0.4 μM, tridemorph 0.6 μM). View Source
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